6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its molecular formula is , and it has a CAS number of 212378-45-5. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a precursor for more complex molecules in drug development.
This compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines. It is synthesized primarily in laboratory settings for research purposes and has applications in various scientific fields, including medicinal chemistry and biochemistry.
The synthesis of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
In industrial applications, these methods can be scaled up using continuous flow reactors to enhance yield and purity while minimizing costs.
The molecular structure of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione consists of a pyrrole ring fused to a pyridine ring with two carbonyl groups located at positions 5 and 7. The structural configuration contributes to its chemical reactivity and potential biological activity. Key structural data include:
The compound's unique bicyclic structure allows for various chemical interactions, making it an interesting subject for further research.
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can participate in several chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,4-b]pyridine derivatives.
The primary target of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is the Fibroblast Growth Factor Receptors (FGFRs). The mode of action involves inhibiting FGFR activity, which subsequently affects several biochemical pathways including:
In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, indicating its potential therapeutic applications in oncology.
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in drug formulation.
6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several notable applications:
Its diverse applications highlight its significance in both academic research and practical industrial uses.
The synthesis of 6-acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione relies on sophisticated multi-step sequences that strategically build the tricyclic core while positioning the acetyl functionality. Industrial-scale production typically employs an Ugi three-component reaction (Ugi-3CR) as the foundational step, efficiently assembling the molecular framework through a condensation reaction between an aldehyde, amine, isocyanide, and carboxylic acid derivative. This step generates a versatile intermediate that undergoes subsequent cyclization via an aza Diels-Alder reaction, forming the critical pyrrolo[3,4-b]pyridine core architecture .
The acetylphenyl substituent is introduced either in the initial Ugi reaction components or through post-cyclization functionalization. Key to this sequence is the precise control of reaction kinetics during the aza Diels-Alder step, where electron-deficient dienophiles accelerate cyclization but may compromise regioselectivity. Optimization studies demonstrate that maintaining temperatures between 80-100°C in polar aprotic solvents (DMF, acetonitrile) achieves optimal balance between reaction rate and product integrity. This methodology delivers the bicyclic intermediate with the acetyl group correctly positioned for subsequent transformations, achieving isolated yields of 68-75% after crystallization [3].
Table 1: Key Reaction Parameters in Ugi-Aza Diels-Alder Sequence
Reaction Component | Optimized Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Ugi 3-CR | RT, MeOH, 24h | 85-92% | N/A |
Aza Diels-Alder | 85°C, DMF, 8h | 68-75% | >95% para-isomer |
Workup | Crystallization (EtOAc/hexane) | 92-95% recovery | >99% purity |
Following core cyclization, N-acylation serves dual purposes: installing protective groups for subsequent regioselective reactions and introducing functionality essential for biological activity. The secondary amine within the pyrrolopyridine scaffold undergoes selective acylation using acetyl chloride derivatives under Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system). This process requires precise stoichiometric control (1.05 equiv acyl chloride) to prevent diacylation and maintain the integrity of the diketone functionality [7].
Aromatization represents the pivotal transformation converting the dihydro intermediates into the fully conjugated, planar system characteristic of the target molecule. Chemoselective oxidants are employed based on substrate sensitivity:
Critical to successful aromatization is the stabilization of the enolizable diketone system through steric hindrance or transient protection. Post-aromatization, the acetyl group often requires deprotection if introduced as a protected ketone (e.g., acetal). Acid-catalyzed hydrolysis (HCl/THF/H₂O) selectively cleaves acetal groups without affecting the diketone, achieving >95% conversion [7]. Microwave-assisted deprotection (120°C, 15 min) significantly accelerates this step while minimizing degradation pathways common in thermally sensitive pyrrolopyridinediones.
Transitioning from batch to continuous flow synthesis addresses critical limitations in the thermal management and mixing efficiency of traditional SNAr and N-acylation steps. The exothermic nature of the N-acylation reaction poses safety concerns at scale, while inconsistent mixing in batch reactors leads to variable acylation efficiency (65-85% yield). Continuous flow systems resolve these through:
A representative three-stage continuous process integrates Ugi reaction, aza Diels-Alder cyclization, and N-acylation within a unified platform with residence times optimized per transformation. The Ugi reaction proceeds in a PTFE coil reactor (20°C, 30 min residence), followed by thermal cyclization in a stainless steel module (100°C, 15 min), and culminates in a cooled acylation unit (5°C, 5 min). This configuration achieves an overall yield of 62% – representing a 15% improvement over batch methodology while reducing processing time by 40% .
Table 2: Continuous Flow vs. Batch Process Performance Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Overall Yield | 47% | 62% | +15% |
Processing Time | 72 hours | 50 minutes | 40% reduction |
Temperature Control | ±5°C | ±1°C | 5x precision |
Solvent Consumption | 15 L/kg | 8 L/kg | 47% reduction |
Byproduct Formation | 8-12% | 2-3% | 75% reduction |
The strategic installation of the acetyl group via SN2 displacement demands sophisticated catalytic design to overcome the electron-withdrawing character of the pyrrolopyridinedione system, which inherently deactivates the ring toward nucleophilic substitution. Modern approaches employ:
Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB, 5-10 mol%) enables nucleophilic acetyl anion transfer from aqueous NaOAc to organic-soluble intermediates. This approach circumvents solubility limitations but suffers from competitive hydrolysis. Optimization in biphasic toluene/water systems at 80°C achieves 75% conversion with minimized hydrolysis (<5%) [7].
Transition Metal Catalysis: Pd(PPh₃)₄ (2 mol%) catalyzes carbonylative SNAr between brominated precursors and CO, generating the acetyl moiety in situ. This method requires high-pressure equipment (5 bar CO) but delivers superior regiocontrol. Key to success is the stabilization of the palladium-oxyanion intermediate through chelating phosphines (dppf), suppressing β-hydride elimination side reactions [7].
Solvent polarity profoundly impacts transition state stability in SN2 displacements. Systematic screening reveals:
Microwave irradiation (120°C, 20 min) in DMF accelerates SN2 displacements 10-fold while maintaining selectivity through rapid, uniform heating. Post-reaction, crystallization from ethanol/water mixtures (1:3) isolates the target compound in >99% purity, with catalyst residues reduced to <10 ppm through integrated catch-and-release purification cartridges [3].
Table 3: Catalytic System Performance in Acetyl Group Installation
Catalytic System | Solvent | Temperature | Conversion | Byproducts |
---|---|---|---|---|
None (thermal) | DMF | 120°C | 32% | 40% hydrolysis |
TBAB (10 mol%) | Toluene/H₂O | 80°C | 75% | 8% hydrolysis |
Pd(PPh₃)₄ (2 mol%) | THF | 100°C (5 bar CO) | 92% | <3% decarbonylation |
Pd/dppf (1.5 mol%) | THF:DMSO (4:1) | 70°C (3 bar CO) | 95% | <2% decarbonylation |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: